N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(benzhydrylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-16(24)22-19-12-14-20(15-13-19)27(25,26)23-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYMTYDTOZLPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Diphenylmethyl Sulfamoyl Phenyl Acetamide and Its Structural Analogues
Retrosynthetic Analysis of the N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide Scaffold
A retrosynthetic analysis of the target molecule reveals two primary and logical disconnection points corresponding to the formation of the key functional groups: the sulfamoyl (S-N) bond and the acetamide (B32628) (N-C) bond.
Route A: Disconnection of the Sulfamoyl S-N Bond This is the most direct approach. The S-N bond between the sulfonyl group and the diphenylmethylamine nitrogen is identified as the final linkage to be formed. This disconnection leads to two key precursors: 4-acetamidobenzenesulfonyl chloride and diphenylmethylamine. Both of these starting materials are commercially available or can be readily synthesized. The forward synthesis would involve a classical sulfonylation reaction.
Route B: Disconnection of the Acetamide N-C Bond Alternatively, the acetamide bond can be disconnected. This strategy involves forming the sulfonamide core first. This leads to the intermediate N-(4-aminophenyl)diphenylmethanesulfonamide. This intermediate would then be acylated in a subsequent step using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride to yield the final product. This route might be advantageous if the starting 4-aminobenzenesulfonyl chloride is not readily accessible or if modifications to the acyl group are desired late in the synthesis.
These two primary retrosynthetic pathways form the basis for the classical synthetic routes discussed in the following sections.
Classical Synthetic Routes for Sulfamoyl-Acetamide Bond Formation
The traditional synthesis of molecules like this compound relies on robust and well-documented reactions for forming sulfonamide and amide linkages.
The formation of a sulfonamide bond via the reaction of a sulfonyl chloride with a primary or secondary amine is the most common and direct method for synthesizing this class of compounds. cbijournal.com In the context of the target molecule, this involves the reaction of 4-acetamidobenzenesulfonyl chloride with diphenylmethylamine.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. Common bases include organic amines like pyridine (B92270) or triethylamine (B128534), or inorganic bases such as sodium carbonate or sodium bicarbonate. cbijournal.comresearchgate.net The choice of solvent can vary, with dichloromethane (B109758) (DCM), diethyl ether, or aqueous systems being frequently employed. cbijournal.com For instance, the synthesis of structurally similar N-substituted sulfamoylacetamides has been successfully achieved by reacting 4-acetamidobenzenesulfonyl chloride with various amines in a basic aqueous medium, maintaining the pH between 8 and 10 with a sodium carbonate solution. researchgate.netnih.gov This method is often high-yielding and proceeds readily under mild conditions, sometimes at room temperature or slightly below. cbijournal.comsemanticscholar.org
| Amine Reactant | Sulfonyl Chloride | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| m-toluidine | 4-acetamidobenzenesulfonyl chloride | Na₂CO₃ | Water | Not specified | Not specified | nih.gov |
| 4-methylaniline | 4-acetamidobenzenesulfonyl chloride | Na₂CO₃ | Water | Not specified | Not specified | nih.gov |
| Aniline | Benzenesulfonyl chloride | Pyridine | Not specified | 0-25 °C | 100% | cbijournal.com |
| Aniline | p-toluenesulfonyl chloride | None | Solvent-free | Room Temp | Immediate | semanticscholar.org |
An alternative classical route involves the acylation of a pre-formed amino-sulfonamide intermediate. This two-step process begins with the synthesis of N-(4-aminophenyl)diphenylmethanesulfonamide, which is then acylated.
The acylation of an amine is a fundamental transformation in organic synthesis. researchgate.net It is typically accomplished using an acetylating agent such as acetic anhydride or acetyl chloride. Catalysts like phosphomolybdic acid or silver triflate can be used to facilitate the reaction, often under solvent-free conditions at room temperature. organic-chemistry.org This method allows for the introduction of the acetamide group in the final step of the synthesis. For example, the synthesis of N-phenylacetamide derivatives has been achieved through various acylation protocols. mdpi.com The precursor, 4-acetamidobenzenesulfonyl chloride, is itself prepared via the acylation of sulfanilamide, demonstrating the robustness of this transformation. prepchem.com
Advanced Synthetic Strategies and Catalytic Approaches
Modern organic synthesis focuses on developing more efficient, atom-economical, and environmentally benign methodologies. These include transition-metal catalyzed reactions and one-pot procedures that streamline synthetic sequences.
Transition-metal catalysis offers powerful alternatives for forming the C-N and S-N bonds inherent in the this compound scaffold. These methods often tolerate a wider range of functional groups and can proceed under milder conditions than classical approaches.
Copper-Catalyzed Reactions: Copper-based catalysts have been extensively investigated for the N-arylation of sulfonamides. researchgate.net These reactions can involve coupling sulfonamides with aryl halides or arylboronic acids (Chan-Lam coupling). researchgate.netorganic-chemistry.org
Palladium-Catalyzed Reactions: Palladium catalysts are also effective for the synthesis of N-arylsulfonamides. One notable method involves the reductive coupling of nitroarenes with sodium arylsulfinates using an inexpensive Pd/C catalyst, providing a direct route from readily available starting materials. rsc.org
Iron-Catalyzed Reactions: Iron catalysts, being earth-abundant and less toxic, are attractive for sustainable synthesis. Iron(II) chloride has been used to catalyze the direct coupling of sodium arylsulfinates with nitroarenes. researchgate.net Another process uses an iron-catalyzed C-H amidation for the synthesis of diaryl sulfonamides. thieme-connect.com
| Catalyst System | Reactants | Reaction Type | Reference |
|---|---|---|---|
| Pd/C | Nitroarenes + Sodium arylsulfinates | Reductive Coupling | rsc.org |
| FeCl₂ / NaHSO₃ | Nitroarenes + Sodium arylsulfinates | Direct Coupling | researchgate.net |
| CuI | Sulfonamides + Aryl Halides | N-Arylation | researchgate.net |
| Ni(cod)(DQ) | N-arylsulfonamides + Aryl bromides | C-N Cross-coupling | organic-chemistry.org |
To improve process efficiency, reduce waste, and save time, one-pot and multicomponent reactions are increasingly employed. These strategies combine multiple synthetic steps into a single operation without the need to isolate intermediates.
A one-pot synthesis of N-acylsulfonamides has been developed where primary aryl amines react first with an arylsulfonyl chloride, and the resulting N-arylsulfonamide is then acylated in situ with an acyl chloride. researchgate.net This procedure can be performed under solvent-free conditions at room temperature, offering a green and efficient route to the target scaffold. researchgate.net Another innovative one-pot method involves the conversion of aromatic carboxylic acids into sulfonyl chlorides, followed by amination in the same vessel, directly linking traditional amide coupling partners to form sulfonamides. acs.orgnih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, represent a highly efficient synthetic strategy. acs.org For example, a three-component reaction involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite can produce a diverse range of sulfonamides in very good yields through sequential C-S and S-N bond formation. organic-chemistry.org Such strategies offer rapid access to complex molecules from simple precursors. researchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
The successful synthesis of this compound and related structures hinges on the meticulous control of various reaction parameters. The primary route to such compounds typically involves the reaction of a substituted amine with a sulfonyl chloride. For the target molecule, this would be the reaction between 4-acetamidobenzenesulfonyl chloride and diphenylmethanamine. Optimizing this reaction is crucial for maximizing product yield and ensuring high purity by minimizing side reactions.
The choice of solvent and the regulation of temperature are paramount in sulfonamide synthesis. The solvent not only dissolves the reactants but also influences the reaction rate and the stability of intermediates and transition states.
Solvent Effects: The polarity of the solvent can significantly affect the reaction. For the synthesis of similar sulfonamides, such as N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, water has been used effectively as a solvent. nih.govnih.gov The use of water, often in the presence of a base like sodium carbonate to maintain a pH of 8-10, facilitates the reaction by dissolving the amine salt and the sulfonyl chloride. nih.gov Polar aprotic solvents like dichloromethane (DCM) are also commonly used, particularly when starting with materials not soluble in water. nih.gov The selection of a solvent is often a balance between reactant solubility, reaction rate, and ease of product isolation. For instance, in some cases, the desired sulfonamide product conveniently precipitates from the aqueous reaction mixture upon formation, simplifying purification. sci-hub.se
Temperature Control: Temperature is a critical factor that governs the rate of the sulfonylation reaction. While elevated temperatures can increase the reaction rate, they can also promote undesirable side reactions, such as the hydrolysis of the sulfonyl chloride starting material or decomposition of the product. For many sulfonamide preparations, the reaction is conducted at room temperature or below. sci-hub.se For example, the nitration of N-phenylacetamide, a related synthetic step for an analogue, is carefully maintained below 20°C to prevent the formation of undesired byproducts. jcbsc.org Cooling the reaction mixture, especially during the addition of reagents, is a common practice to control the exothermic nature of the reaction and enhance selectivity.
Table 1: Influence of Solvent and Temperature on Sulfonamide Synthesis
| Parameter | Effect on Reaction | Common Practices | Rationale |
|---|---|---|---|
| Solvent | Influences reactant solubility and reaction rate. | Water, Dichloromethane (DCM), Pyridine | Water is a green solvent and can facilitate easy product isolation. nih.govsci-hub.se DCM is effective for water-insoluble reactants. nih.gov Pyridine can act as both solvent and base. researchgate.net |
| Temperature | Controls reaction rate and selectivity. | 0°C to Room Temperature | Lower temperatures control exothermic reactions and minimize side reactions like hydrolysis of the sulfonyl chloride. jcbsc.org |
The stoichiometry of the reactants and the use of catalysts are key to achieving high yields and selectivity.
Reagent Stoichiometry: In the synthesis of sulfonamides from sulfonyl chlorides and amines, an equimolar or slight excess of the amine is typically used. For the synthesis of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, a 1:1 molar ratio of 4-methylaniline and 4-(acetylamino)benzenesulfonyl chloride is employed. nih.gov Precise control of stoichiometry is essential to ensure the complete consumption of the limiting reagent, which simplifies purification by reducing the amount of unreacted starting material in the final product.
Catalyst: While not always necessary, catalysts can significantly improve the rate and efficiency of sulfonamide synthesis. The most common "catalysts" in this context are bases, which act as scavengers for the hydrochloric acid (HCl) produced during the reaction. The removal of HCl is crucial as it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Inorganic bases like sodium carbonate are frequently used in aqueous media. nih.govnih.govsci-hub.se In organic solvents, tertiary amines like pyridine or triethylamine are often employed, sometimes serving as both the base and the solvent. researchgate.net Modern approaches may also utilize other catalytic systems to activate the reactants under milder conditions.
Green Chemistry Principles Applied to this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves using less hazardous materials, reducing waste, and improving energy efficiency.
Several green strategies are applicable to sulfonamide synthesis:
Use of Greener Solvents: Water is an excellent green solvent for sulfonamide synthesis where reactant solubility allows. sci-hub.sescilit.com Its use eliminates the need for volatile organic compounds (VOCs) that are often flammable, toxic, and environmentally harmful.
Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry. organic-chemistry.org Many traditional sulfonamide syntheses can be performed without a catalyst, relying on a base to neutralize the acid byproduct. researchgate.net
Mechanochemistry: A solvent-free approach involves the use of mechanochemistry, where mechanical force (e.g., ball milling) initiates the reaction. This method has been successfully applied to the synthesis of various sulfonamides, offering a one-pot, environmentally friendly alternative that minimizes solvent waste. rsc.org
Atom Economy: The reaction of a sulfonyl chloride with an amine is generally atom-economical, with the primary byproduct being HCl, which is neutralized by a base.
Table 2: Green Chemistry Approaches in Sulfonamide Synthesis
| Green Principle | Application in Sulfonamide Synthesis | Example/Benefit |
|---|---|---|
| Safer Solvents | Using water instead of volatile organic solvents. | Reduces pollution and health hazards associated with VOCs. sci-hub.se |
| Catalysis | Employing bases like Na₂CO₃ instead of more complex catalysts. | Simplifies reaction and workup, uses readily available and less toxic reagents. nih.gov |
| Waste Prevention | Solvent-free synthesis via mechanochemistry. | Eliminates solvent waste, potentially leading to a cleaner product with less purification. rsc.org |
| Energy Efficiency | Conducting reactions at room temperature. | Reduces energy consumption compared to reactions requiring heating or cooling. sci-hub.se |
Stereoselective Synthesis of Chiral Analogues of this compound
While this compound itself is achiral, its structural framework allows for the introduction of chirality, leading to analogues with potential applications in asymmetric synthesis or pharmacology. Chirality could be introduced, for example, by modifying the diphenylmethyl group to create a stereocenter at the benzylic carbon.
The stereoselective synthesis of such chiral analogues is a significant challenge in organic chemistry. Key strategies include:
Use of Chiral Auxiliaries: A common approach involves attaching a chiral auxiliary to the sulfonamide precursor. For instance, chiral alcohols like menthol (B31143) can be used to prepare diastereomeric sulfinates, which can then be separated and converted into enantiomerically pure sulfoxides or other chiral sulfur compounds. acs.org Similarly, a chiral amine could be used in the synthesis to induce diastereoselectivity.
Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for enantioselective synthesis. For example, palladium catalysts complexed with chiral ligands, such as the (S,S)-Trost ligand, have been successfully used in the enantioselective N-allylation of sulfonamides to create N-C axial chirality. nih.gov
Starting from Chiral Precursors: Another straightforward method is to use a starting material that is already enantiomerically pure. For an analogue of the target compound, one could start with a chiral amine or a chiral sulfonyl chloride to produce the desired enantiomerically pure sulfonamide. The synthesis of chiral non-racemic sulfonamides, such as those derived from camphor, provides a template for how complex chiral sulfonamide structures can be built and optimized. drexel.edu
These methods enable the synthesis of specific stereoisomers, which is crucial as different enantiomers of a chiral molecule can have vastly different biological activities.
Structure Activity Relationship Sar and Rational Molecular Design Principles for N 4 Diphenylmethyl Sulfamoyl Phenyl Acetamide Derivatives
Systematic Chemical Modification Strategies and Their Impact on Molecular Interactions
Structural Variations within the Acetamide (B32628) Functionality
The acetamide moiety of the N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide scaffold is a critical component for molecular interaction and can be systematically modified to probe the structure-activity relationship (SAR). Research on related acetamide-sulfonamide scaffolds demonstrates that alterations to this group significantly influence biological activity. The acetamide functionality offers multiple points for variation, including the N-acyl group and the amide nitrogen itself, which can modulate properties like hydrogen bonding capacity, steric profile, and lipophilicity. drugdesign.org
In studies on analogous sulfonamide-containing compounds, the acetamide portion has been replaced with larger acyl groups derived from nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and flurbiprofen (B1673479). semanticscholar.org This bioisosteric replacement strategy, which couples a known pharmacophore (the NSAID) to the sulfonamide scaffold, has been explored to create novel conjugates with unique biological profiles, such as urease inhibition. semanticscholar.orgnih.gov
The SAR from these studies indicates that the nature of the group attached to the acetamide's carbonyl is crucial. For instance, when comparing ibuprofen conjugates (which have a phenyl-alkyl group on the acetamide) to flurbiprofen conjugates (with a fluoro-substituted biphenyl (B1667301) group), significant differences in inhibitory activity are observed. In one study on urease inhibitors, the acetamide linked to a phenyl-alkyl group (from ibuprofen) showed better activity than the one linked to a fluoro-substituted biphenyl group (from flurbiprofen). nih.govmdpi.com This suggests that the size, conformation, and electronic properties of the substituent replacing the acetyl methyl group directly impact the compound's interaction with its biological target. nih.gov
The following table summarizes the impact of these structural variations on urease inhibition in a series of acetamide-sulfonamide conjugates.
| Compound Scaffold | Variation on Acetamide Functionality | Key Finding | Reference |
|---|---|---|---|
| Ibuprofen-Sulfathiazole Conjugate | Replacement of acetyl with 2-(4-isobutylphenyl)propanoyl group | Potent competitive urease inhibitor (IC50 = 9.95 ± 0.14 µM). semanticscholar.org | semanticscholar.org |
| Flurbiprofen-Sulfathiazole Conjugate | Replacement of acetyl with 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoyl group | Showed six-fold less activity against urease compared to the ibuprofen conjugate. nih.gov | nih.gov |
| Diclofenac-Sulfanilamide Conjugate | Replacement of acetyl with 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetyl group | Demonstrated potent competitive urease inhibition (IC50 = 3.59 ± 0.07 µM). nih.gov | nih.gov |
These findings collectively underscore that the acetamide functionality is not merely a passive linker but an active participant in molecular recognition. Modifications at this site, particularly replacing the terminal methyl group with larger, functionally diverse moieties, can profoundly alter the compound's biological activity, providing a key strategy in the rational design of new derivatives. semanticscholar.org
Conformational Analysis and its Correlation with Molecular Recognition
The three-dimensional conformation of this compound derivatives is a determining factor in their interaction with biological targets. X-ray crystallography studies of closely related analogs provide significant insight into the preferred spatial arrangement of the core scaffold.
For example, the crystal structure of N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide reveals a twisted, U-shaped conformation. nih.gov In this structure, the two aromatic rings (the phenylacetamide and the methylphenyl) lie on the same side of the central sulfonamide bridge. The molecule is not planar; a significant twist is observed in the central C—S(=O)₂N(H)—C unit, characterized by a C—S—N—C torsion angle of -58.38°. The dihedral angle formed between the two benzene (B151609) rings is 67.03°. nih.gov Similarly, a study of N-[4-(Benzylsulfamoyl)phenyl]acetamide, which lacks one of the phenyl rings on the methyl group, also shows a "folded conformation" where the benzene rings are in close proximity, with a centroid-centroid distance of 4.0357 Å and a dihedral angle of 24.37°. researchgate.net
This defined conformation is directly correlated with molecular recognition through the precise positioning of key interacting groups. The folded or U-shaped structure orients the hydrogen bond donors (the N-H protons of the amide and sulfonamide) and acceptors (the oxygen atoms of the carbonyl and sulfonyl groups) in a specific spatial arrangement. Crystal packing analyses show that these groups are heavily involved in forming intermolecular hydrogen bonds. nih.govnih.gov For instance, the sulfamoyl-N–H hydrogen bonds to the amide-O, and the amide-N–H hydrogen bonds to a sulfamoyl-O atom, leading to the formation of supramolecular structures. nih.gov
Molecular dynamics (MD) simulations on related acetamide-sulfonamide scaffolds further confirm this link. Such simulations have shown that these molecules can form stable complexes with their target enzymes, with the specific conformation being maintained within the binding site through electrostatic interactions and hydrogen bonds with key residues. semanticscholar.orgnih.gov Therefore, the inherent conformational preference of the scaffold, dictated by its constituent parts, pre-organizes the molecule for effective binding and recognition at its biological target.
| Compound | Key Conformational Feature | Torsion/Dihedral Angle | Reference |
|---|---|---|---|
| N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | Twisted U-shaped conformation | C—S—N—C Torsion Angle: -58.38° Dihedral Angle (between rings): 67.03° | nih.gov |
| N-[4-(Benzylsulfamoyl)phenyl]acetamide | Folded conformation | Dihedral Angle (between rings): 24.37° | researchgate.net |
| N-(4-Sulfamoylphenyl)acetamide | Twisted amide, perpendicular amino group | N—S—C—C Torsion Angle: 109.4° | nih.gov |
Pharmacophore Modeling for this compound Series
Pharmacophore modeling is a cornerstone of rational drug design, serving to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For the this compound series, a specific, validated pharmacophore model has not been extensively reported in the public literature. However, based on the known structure and conformational analysis of this scaffold, a hypothetical model can be proposed.
The development of a pharmacophore model typically involves identifying common structural features across a series of active molecules and their spatial relationships. dovepress.com Based on the core structure of this compound, key pharmacophoric features would likely include:
Two Hydrophobic/Aromatic Centers: Represented by the two phenyl rings of the diphenylmethyl group. The relative orientation of these rings, as defined by conformational analysis, would be a critical constraint.
A Hydrogen Bond Donor: The N-H proton of the sulfonamide linker.
A Second Hydrogen Bond Donor: The N-H proton of the acetamide group.
Two Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl (SO₂) group.
A Third Hydrogen Bond Acceptor: The carbonyl oxygen atom of the acetamide group.
An Aromatic Center: The central phenyl ring of the phenylacetamide moiety.
The spatial arrangement of these features would be derived from the energetically favorable "twisted U-shaped" or "folded" conformations observed in crystallographic studies. nih.govresearchgate.net The distances and angles between these features would serve as a 3D query for virtual screening of compound libraries to identify new molecules that fit the model and may possess similar biological activity. dovepress.com In the design of novel conjugates, researchers implicitly use these principles by retaining what they term the "pharmacophoric moiety" while making targeted modifications to other parts of the molecule. semanticscholar.org
Chemoinformatic and Statistical Approaches in SAR Studies of this compound
Chemoinformatic and statistical methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the SAR of a compound series and for guiding the design of more potent analogs. nih.gov These approaches aim to build mathematical models that correlate the biological activity of compounds with their physicochemical properties or structural descriptors.
For the broader class of acetamidosulfonamide derivatives, QSAR studies have been successfully applied to rationalize and predict biological activity. nih.govresearchgate.net In one such study focusing on antioxidant activity, a series of sixteen acetamidosulfonamide derivatives were synthesized and evaluated. Multiple linear regression (MLR) was used to construct QSAR models that linked the antioxidant capacity (measured as radical scavenging and superoxide (B77818) dismutase activities) to specific molecular descriptors. nih.gov
The resulting QSAR models demonstrated high predictive power, with strong correlation coefficients (Q² > 0.87) and low root mean square errors. nih.govresearchgate.net These models revealed the importance of specific physicochemical properties for activity. For example, the models might indicate that activity is positively correlated with descriptors related to molecular volume and negatively correlated with descriptors for electronic properties like dipole moment. Such insights allow researchers to understand, in quantitative terms, which properties are most important for the desired biological effect.
These validated QSAR models serve a dual purpose: they provide a deeper understanding of the existing SAR and act as a predictive tool for the rational design of new compounds. Researchers have used these models to design novel sulfonamide derivatives with potentially improved activity by selecting substituents that would optimize the key molecular descriptors identified in the model. nih.gov This chemoinformatic-driven approach streamlines the design process, allowing for the prioritization of synthetic targets with a higher probability of success.
Molecular Mechanisms of Action and Biological Target Identification for N 4 Diphenylmethyl Sulfamoyl Phenyl Acetamide
Identification and Characterization of Putative Biological Macromolecular Targets
Receptor Binding Profiling and Affinity Determination (at the molecular level)
N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide, also known as AMG-36, has been characterized as a potent cannabinoid agonist that exhibits high affinity for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). wikipedia.org Radioligand binding assays have been instrumental in quantifying the binding affinity of this compound. These studies have determined the inhibitor constant (Ki), a measure of the concentration of the compound required to occupy 50% of the receptors in the presence of a competing radiolabeled ligand.
The binding affinity of AMG-36 demonstrates a moderate selectivity for the CB1 receptor over the CB2 receptor. wikipedia.org This differential affinity is a key aspect of its pharmacological profile and is crucial for understanding its potential biological effects.
Receptor Binding Affinity of this compound (AMG-36)
| Receptor | Binding Affinity (Ki) in nM | Reference |
|---|---|---|
| Cannabinoid Receptor 1 (CB1) | 0.45 | wikipedia.org |
| Cannabinoid Receptor 2 (CB2) | 1.92 | wikipedia.org |
Modulation of Protein-Protein Interactions
The primary mechanism of action for cannabinoid receptor agonists like this compound involves the modulation of G-protein coupled receptor (GPCR) signaling cascades. Upon binding to CB1 or CB2 receptors, the agonist induces a conformational change in the receptor. This change facilitates the interaction between the receptor and intracellular heterotrimeric G-proteins, specifically of the Gi/o family.
This agonist-induced receptor-G-protein coupling is a critical protein-protein interaction that initiates downstream signaling. The activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This modulation of the cAMP pathway is a hallmark of cannabinoid receptor activation.
Furthermore, the activation of cannabinoid receptors can also lead to the modulation of other signaling pathways through protein-protein interactions, such as the activation of mitogen-activated protein kinases (MAPK), including extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov
Investigation of Allosteric Modulation Mechanisms by this compound
Current scientific literature primarily characterizes this compound as an orthosteric agonist, meaning it binds to the primary, or orthosteric, binding site of the cannabinoid receptors. This is the same site where the endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol, bind.
There is currently no specific evidence to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site and can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the effects of the orthosteric ligand. The characterization of this compound as a potent agonist indicates a direct activation of the receptor through the primary binding site.
Mechanisms Governing Molecular Selectivity and Potency at the Molecular Level
The high potency of this compound is attributed to its strong binding affinity for both CB1 and CB2 receptors, as indicated by its low nanomolar Ki values. wikipedia.org The molecular structure of this compound, a derivative of Δ8-tetrahydrocannabinol (Δ8-THC) substituted with a cyclopentane (B165970) group on the 3-position side chain, is a key determinant of its potent agonist activity. wikipedia.org
The structure-activity relationship (SAR) of classical cannabinoids provides insights into the molecular basis of this potency. The length and composition of the C3 side chain of the cannabinoid scaffold are known to significantly influence binding affinity at both CB1 and CB2 receptors. nih.gov The specific substitution in this compound likely optimizes its interaction with the hydrophobic pocket of the receptor binding site.
The moderate selectivity of this compound for CB1 over CB2 receptors arises from subtle differences in the amino acid residues lining the binding pockets of these two receptor subtypes. Although the binding sites are highly homologous, minor variations can be exploited by synthetic ligands to achieve a degree of selectivity. The specific interactions, such as hydrogen bonding and van der Waals forces, between the functional groups of this compound and the receptor's amino acid residues dictate its preferential binding to CB1.
Mechanistic Studies Utilizing Biochemical and Biophysical Assays
The elucidation of the molecular mechanisms of this compound has been primarily achieved through a variety of biochemical and biophysical assays.
Biochemical Assays:
Radioligand Binding Assays: As previously mentioned, these assays are fundamental for determining the binding affinity (Ki) of the compound for its target receptors. By competing with a radiolabeled ligand of known affinity, the potency of the unlabeled compound can be accurately measured.
cAMP Accumulation Assays: These functional assays are used to confirm the agonist activity of the compound. Since CB1 and CB2 receptors are coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Measuring this decrease in the presence of this compound provides a quantitative measure of its agonistic efficacy. nih.gov
[³⁵S]GTPγS Binding Assays: This assay directly measures the activation of G-proteins upon receptor agonism. In the active state, the Gα subunit of the G-protein exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation as a direct downstream consequence of receptor binding by an agonist like this compound.
Biophysical Assays: While specific biophysical studies on this compound are not extensively detailed in the public domain, techniques commonly employed to study ligand-receptor interactions at a molecular level include:
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques are invaluable for determining the three-dimensional structure of the ligand bound to its receptor. Such structural information would provide a precise map of the binding interactions, revealing the key amino acid residues involved and offering a definitive explanation for the compound's potency and selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the conformational changes in the receptor upon ligand binding in a solution state, providing dynamic information about the activation mechanism.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and its receptor, providing further insights into the affinity and stability of the interaction.
Computational and Theoretical Investigations of N 4 Diphenylmethyl Sulfamoyl Phenyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
A detailed examination of the electronic structure and reactivity of N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide through quantum chemical calculations is not present in the available scientific literature. Such calculations are fundamental to understanding a molecule's behavior at the subatomic level.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. There are no specific molecular docking studies in the scientific literature that feature this compound as the ligand.
Molecular Dynamics (MD) Simulations of this compound-Target Complexes
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. semanticscholar.org In the context of drug discovery, MD simulations provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. These simulations can reveal the stability of the protein-ligand complex, conformational changes that occur upon binding, and the key interactions that govern binding affinity. nih.gov
Conformational Sampling and Stability Analysis of Protein-Ligand Complexes
Once this compound is docked into the binding site of a target protein, MD simulations are performed to assess the stability of the resulting complex. The simulation tracks the atomic coordinates of the system over a period, typically nanoseconds to microseconds, allowing for the observation of its dynamic behavior. mdpi.com
A primary method for analyzing stability is the calculation of the Root Mean Square Deviation (RMSD) of the protein backbone atoms and the ligand from their initial positions over the course of the simulation. A stable complex is generally indicated by the RMSD value reaching a plateau, suggesting that the system has equilibrated and is not undergoing significant conformational changes. mdpi.commdpi.com
Another important metric is the Root Mean Square Fluctuation (RMSF), which is calculated for individual residues or atoms. RMSF analysis helps to identify which parts of the protein or ligand are flexible and which are rigid. High RMSF values in the binding site can indicate unstable interactions, while low values for the ligand suggest it is held firmly in the binding pocket. nih.gov These analyses collectively provide a detailed picture of the dynamic stability of the this compound-target complex.
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 10 | 1.5 | 0.8 |
| 20 | 2.1 | 1.1 |
| 30 | 2.4 | 1.0 |
| 40 | 2.5 | 1.2 |
| 50 | 2.5 | 1.1 |
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)
To quantify the binding affinity between this compound and its target, binding free energy calculations are often performed on snapshots taken from the MD simulation trajectory. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used end-point methods for this purpose. frontiersin.org
These methods calculate the binding free energy (ΔG_bind) by estimating the difference in free energy between the bound complex and the unbound protein and ligand. The calculation typically includes contributions from molecular mechanics (van der Waals and electrostatic interactions), polar solvation energy (calculated using the PB or GB models), and nonpolar solvation energy (often estimated from the solvent-accessible surface area). frontiersin.orgresearchgate.net The resulting binding free energy provides a theoretical estimate of the ligand's potency, which can be used to rank different analogs or to understand the energetic drivers of binding. mdpi.com
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy (ΔE_vdW) | -45.5 |
| Electrostatic Energy (ΔE_elec) | -20.1 |
| Polar Solvation Energy (ΔG_polar) | +40.3 |
| Nonpolar Solvation Energy (ΔG_nonpolar) | -4.8 |
| Total Binding Free Energy (ΔG_bind) | -30.1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov For a series of analogs based on the this compound scaffold, QSAR can be employed to predict the activity of untested compounds and to guide the design of new molecules with improved potency. mdpi.com
Selection of Molecular Descriptors and Model Development
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different physicochemical properties of a molecule. slideshare.net For a series of this compound derivatives, a wide range of descriptors can be calculated, categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, molecular connectivity, and electro-topological state indices. researchgate.net
3D descriptors: Properties derived from the 3D conformation of the molecule, such as molecular shape and volume.
Physicochemical descriptors: Lipophilicity (logP), molar refractivity (MR), and electronic properties (e.g., dipole moment, partial charges). jocpr.com
Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. researchgate.net The goal is to identify the key structural features that influence the activity of the compound series.
| Descriptor Type | Example Descriptors | Potential Relevance |
|---|---|---|
| Physicochemical | LogP (Lipophilicity) | Membrane permeability and hydrophobic interactions |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electrostatic interactions, reactivity |
| Topological | Wiener Index, Kappa Shape Indices | Molecular size, shape, and branching |
| Steric/3D | Molecular Volume, Surface Area | Fit within the binding pocket |
Validation of QSAR Models for Predictive Power
Validation is a critical step to ensure that a QSAR model is robust, reliable, and has predictive power for new, untested compounds. researchgate.net The validation process typically involves two stages:
Internal Validation: This assesses the stability and robustness of the model using the same dataset on which it was built. A common technique is leave-one-out cross-validation (LOO-CV), which generates a cross-validation coefficient (q² or r²(CV)). A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov
External Validation: This evaluates the model's ability to predict the activity of compounds that were not used in its development. The dataset is initially split into a training set (to build the model) and a test set (to validate it). The model's predictive power is assessed by calculating the predictive r² (r²_pred) for the test set compounds. An acceptable model should have an r²_pred value greater than 0.5. nih.govmdpi.com
Additional validation techniques, such as Y-scrambling, are also employed to ensure that the model is not the result of a chance correlation. researchgate.net
| Parameter | Symbol | Acceptable Value | Description |
|---|---|---|---|
| Coefficient of Determination | r² | > 0.6 | Measures the goodness of fit for the training set. |
| Cross-validated r² | q² | > 0.5 | Measures the internal predictive power of the model. nih.gov |
| Predictive r² for External Set | r²_pred | > 0.5 | Measures the ability to predict an external test set. mdpi.com |
De Novo Design Approaches and Ligand-Based Design Exploiting the this compound Scaffold
The this compound scaffold can serve as a valuable starting point for the design of novel compounds with potentially enhanced activity, selectivity, or improved pharmacokinetic properties. Both ligand-based and structure-based design strategies can be employed for this purpose.
Ligand-Based Design: In the absence of a 3D structure of the biological target, ligand-based methods utilize the information from a set of known active molecules. The this compound scaffold and its active analogs can be used to develop a pharmacophore model, which defines the essential 3D arrangement of chemical features required for biological activity. This pharmacophore can then be used to screen virtual libraries for new, structurally diverse molecules that match the model or to guide the modification of the existing scaffold. mdpi.com
Synthesis and Characterization of N 4 Diphenylmethyl Sulfamoyl Phenyl Acetamide Analogues and Prodrug Strategies
Design Principles for Analogues with Enhanced Molecular Recognition or Specificity
The design of analogues based on the N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide scaffold is centered on optimizing interactions with a biological target to improve potency and selectivity. Key strategies involve modifying specific regions of the molecule to enhance molecular recognition. The sulfamoylphenyl acetamide (B32628) core is a common starting point for these modifications.
One approach focuses on altering the diphenylmethyl group. Substitutions on the phenyl rings can influence the compound's electronic and steric properties. For example, adding electron-withdrawing or electron-donating groups can modulate the acidity of the sulfonamide proton, which may be critical for hydrogen bonding with the target protein. Introducing bulkier substituents can probe for additional binding pockets and potentially increase selectivity by preventing binding to off-target sites.
Another key area for modification is the acetamide group. This moiety often participates in crucial hydrogen-bonding interactions. Altering the N-acetyl group to other acyl groups or introducing different substituents can fine-tune these interactions and improve binding affinity.
The sulfonamide linker itself is also a target for modification. While essential for the activity of many sulfonamide-based drugs, its properties can be adjusted. For instance, N-alkylation of the sulfonamide can impact its hydrogen-bonding capability and conformational flexibility, potentially leading to more favorable binding poses.
Finally, computational methods are frequently employed to guide the design of these analogues. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies help in predicting how structural modifications will affect binding affinity and selectivity, thereby prioritizing the synthesis of the most promising compounds.
Synthetic Routes and In Vitro Biochemical Evaluation of Novel this compound Analogues
The synthesis of novel this compound analogues typically involves a convergent approach where key fragments are synthesized separately and then combined. A common method is the reaction of 4-acetamidobenzenesulfonyl chloride with a variety of substituted amines. researchgate.net This allows for the facile introduction of diverse functionalities.
A general synthetic scheme is outlined below:
Preparation of the Sulfonyl Chloride : Acetanilide is treated with chlorosulfonic acid to generate 4-acetamidobenzenesulfonyl chloride.
Sulfonamide Formation : The resulting sulfonyl chloride is reacted with a primary or secondary amine (in this case, a substituted diphenylmethylamine) in a basic medium to form the sulfonamide linkage. researchgate.net
Purification : The crude product is then purified, often by recrystallization, to yield the final analogue.
Once synthesized, the novel analogues undergo in vitro biochemical evaluation to determine their biological activity. This typically involves assays to measure their potency against a specific target, such as an enzyme or receptor. For example, enzyme inhibition assays are used to determine the half-maximal inhibitory concentration (IC50) of the compounds. nih.gov This data is crucial for establishing structure-activity relationships (SAR), which guide the design of future generations of analogues. nih.gov
Below is a hypothetical interactive data table summarizing the in vitro evaluation of a series of analogues.
| Analogue | R Group Modification | Target Enzyme Activity (IC50 in µM) |
| Parent Compound | Diphenylmethyl | 15.2 |
| Analogue 1 | (4-chlorophenyl)(phenyl)methyl | 8.5 |
| Analogue 2 | (4-methoxyphenyl)(phenyl)methyl | 12.1 |
| Analogue 3 | bis(4-chlorophenyl)methyl | 3.2 |
| Analogue 4 | (pyridin-2-yl)(phenyl)methyl | 25.8 |
Rational Design of Prodrugs Based on the this compound Structure
Prodrug design is a valuable strategy for improving the pharmacokinetic properties of a drug candidate. For this compound, prodrugs can be designed to enhance solubility, permeability, or to achieve targeted drug delivery.
The most common sites for attaching a promoiety to the this compound scaffold are the amide and sulfonamide nitrogens. The choice of linker is critical and must be stable until it reaches the desired physiological compartment, where it should be cleaved to release the active drug.
Common bioreversible linkers for sulfonamides include:
Acyloxyalkyl groups: These can be attached to the sulfonamide nitrogen and are designed to be cleaved by esterases to release the parent drug.
Carbamates: These can be formed at the sulfonamide nitrogen and are also susceptible to enzymatic cleavage.
Self-immolative linkers: More complex systems, such as those based on p-aminobenzyl alcohol, can be employed for a two-stage release mechanism, offering more control over the drug release profile. nih.govacs.orgnih.gov
The activation of a prodrug is typically evaluated in vitro by incubating it with relevant enzymes or in biological fluids like plasma or liver S9 fractions. researchgate.net The rate of conversion of the prodrug to the active parent drug is monitored over time, usually by HPLC or LC-MS. This allows for the determination of the prodrug's half-life and release kinetics. For example, phosphate (B84403) ester prodrugs are designed to be cleaved by alkaline phosphatases, which are abundant at the brush border of the intestine. mdpi.com
A hypothetical data table for the enzymatic hydrolysis of different prodrugs is presented below.
| Prodrug | Linker Type | Half-life in Human Plasma (hours) |
| PD-1 | Acyloxymethyl | 2.5 |
| PD-2 | N-Mannich base | > 24 |
| PD-3 | p-Acyloxybenzyl | 8.1 |
Fragment-Based Drug Discovery (FBDD) Approaches Involving the this compound Core
Fragment-based drug discovery (FBDD) is a method that starts with identifying small chemical fragments that bind weakly to a biological target. frontiersin.org These fragments are then optimized and linked together to produce a high-affinity lead compound. proteopedia.org The this compound core can be deconstructed into several fragments for FBDD campaigns.
Key fragments could include:
Benzene (B151609) sulfonamide
Diphenylmethane
N-phenylacetamide
These fragments, or libraries of similar small molecules, are screened for binding to the target using sensitive biophysical techniques like nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR). Once a binding fragment is identified, it can be grown or linked with other fragments to improve its affinity and develop a novel lead compound. nih.govnih.gov
Virtual Screening and Library Design for Related Sulfamoyl Phenylacetamide Scaffolds
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify structures that are likely to bind to a drug target. nih.gov For the sulfamoyl phenylacetamide scaffold, virtual screening can be a powerful tool for exploring a vast chemical space and prioritizing compounds for synthesis. nih.gov
The process typically involves:
Library Design : A virtual library of compounds is generated by decorating the sulfamoyl phenylacetamide scaffold with a wide variety of chemical groups. mdpi.com
Docking and Scoring : The library is then docked into the 3D structure of the target protein, and the binding of each compound is scored based on its predicted binding energy and interactions with the protein. mdpi.com
Hit Selection : The top-scoring compounds are selected as "hits" for synthesis and experimental testing.
This approach can significantly accelerate the drug discovery process by focusing synthetic efforts on compounds with a higher probability of being active. mdpi.com
Advanced Methodologies for Characterization and Interaction Studies of N 4 Diphenylmethyl Sulfamoyl Phenyl Acetamide
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in the initial characterization of newly synthesized compounds like N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide, providing insights into its molecular structure, functional groups, and purity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution.
¹H NMR spectroscopy provides information on the chemical environment of protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl rings and the substituted phenyl ring, the methine proton of the diphenylmethyl group, the amide proton, and the methyl protons of the acetamide (B32628) group. The chemical shifts (δ) and coupling constants (J) of these protons would confirm the connectivity of the molecule.
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound would display characteristic signals for the carbonyl carbon of the acetamide group, the methine carbon, and the various aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound
| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Acetamide CH₃ | ~2.1 | ~24 |
| Acetamide NH | ~10.0 (broad) | - |
| Acetamide C=O | - | ~168 |
| Diphenylmethyl CH | ~5.0-6.0 | ~60-70 |
| Aromatic CH | ~7.0-8.0 | ~115-140 |
| Sulfamoyl NH | Variable (broad) | - |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₂₁H₂₀N₂O₃S) by providing a highly accurate mass measurement.
Tandem mass spectrometry (MS/MS) is employed to obtain structural information through fragmentation analysis. The protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, with expected cleavages occurring at the sulfonamide and amide linkages. While detailed experimental fragmentation data for this specific molecule is limited, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available. researchgate.net
Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 381.12676 | 188.3 |
| [M+Na]⁺ | 403.10870 | 192.6 |
| [M-H]⁻ | 379.11220 | 197.3 |
Data sourced from computational predictions. researchgate.net
Infrared (IR) Spectroscopy and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule.
IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the amide and sulfonamide groups (around 3300-3100 cm⁻¹), the C=O stretching of the amide group (around 1650 cm⁻¹), the S=O stretching of the sulfonamide group (asymmetric and symmetric stretches around 1350 and 1150 cm⁻¹, respectively), and C-H stretching of the aromatic and methyl groups.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations. The combination of IR and Raman spectra offers a comprehensive vibrational fingerprint of the molecule, useful for both structural confirmation and purity assessment.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy is used to study chiral molecules. As this compound is achiral, it would not exhibit a CD spectrum. However, if it were to bind to a chiral macromolecule, such as a protein, an induced CD spectrum might be observed, providing information about the binding event and the conformation of the ligand in the bound state.
X-ray Crystallography for this compound and its Co-crystal Structures
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound itself is not publicly available, the structures of closely related analogues, such as N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide and N–{4–[(3–methylphenyl)sulfamoyl]phenyl}acetamide, have been reported. nih.govnih.gov These structures reveal a twisted conformation around the central C—S(=O)₂N(H)—C unit. nih.govnih.gov The dihedral angle between the two benzene (B151609) rings is a key feature, for instance, it is 67.03 (10)° in the 4-methylphenyl analogue. nih.gov
A critical aspect of the crystal packing in these related compounds is the formation of extensive hydrogen bonding networks. The N—H protons of both the amide and sulfonamide groups act as hydrogen bond donors, while the oxygen atoms of the carbonyl and sulfonyl groups act as acceptors. nih.govnih.gov This often leads to the formation of supramolecular structures, such as chains or sheets. nih.gov It is highly probable that this compound would exhibit similar conformational and hydrogen bonding characteristics.
The formation of co-crystals, where the target molecule is crystallized with a second compound (a co-former), can be a strategy to modulate its physicochemical properties. X-ray crystallography would be essential to characterize the new solid form and understand the intermolecular interactions between the compound and the co-former.
Table 3: Crystallographic Data for the Analogue N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₃S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2224 (3) |
| b (Å) | 8.3878 (3) |
| c (Å) | 13.0796 (5) |
| α (°) | 71.482 (2) |
| β (°) | 75.749 (2) |
| γ (°) | 61.265 (1) |
Data from a study on a closely related compound. nih.gov
Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics
Understanding how this compound interacts with its biological targets is crucial for drug discovery and development. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
A structurally related compound, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, has been identified as an inhibitor of human carbonic anhydrase (hCA). cnr.it This suggests that this compound may also interact with this enzyme family. Techniques that could be employed to study such interactions include:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding process.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. It provides kinetic data, including the association rate constant (k_on) and the dissociation rate constant (k_off), from which the binding affinity (K_d) can be calculated.
Enzyme Inhibition Assays: For enzyme targets like carbonic anhydrase or urease (inhibited by other acetamide-sulfonamide derivatives), kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (K_i).
These techniques are complementary and, when used in combination, provide a detailed understanding of the molecular recognition process between this compound and its biological partners.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a powerful technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. This method provides a complete thermodynamic profile of the interaction in a single experiment. By titrating this compound into a solution containing a target protein, ITC could determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This data is crucial for understanding the forces driving the binding event.
Hypothetical Data Table for ITC Analysis This table is for illustrative purposes only, as no experimental data was found for this specific compound.
| Parameter | Value |
|---|---|
| Binding Affinity (Kd) | 1.5 µM |
| Stoichiometry (n) | 0.98 |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a real-time, label-free optical technique for monitoring molecular interactions. In a hypothetical SPR experiment, a target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the surface. The binding and dissociation of the compound are measured by changes in the refractive index at the sensor surface. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), providing deep insights into the kinetics of the interaction.
MicroScale Thermophoresis (MST) and Differential Scanning Fluorimetry (DSF)
MicroScale Thermophoresis measures the directed movement of molecules along a microscopic temperature gradient, which is altered upon a change in molecular size, charge, or solvation shell. By labeling either the target protein or this compound with a fluorophore, MST could be used to quantify the binding affinity between them in solution with minimal sample consumption.
Differential Scanning Fluorimetry, or thermal shift assay, is a high-throughput method to assess the stability of a protein. It measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in the Tm of a target protein in the presence of this compound would indicate a stabilizing interaction and confirm binding.
Advanced Chromatographic and Electrophoretic Methods for Analytical Purity and Separation
To ensure the quality and purity of a chemical compound for research, advanced separation techniques are essential. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are standard methods for assessing the purity of sulfonamide derivatives. researchgate.net A typical method would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a gradient of acetonitrile (B52724) and water with an additive like formic acid for improved peak shape.
Capillary Electrophoresis (CE) is another high-resolution technique that separates compounds based on their charge-to-mass ratio in an electric field. It could be employed to provide an orthogonal assessment of purity to HPLC.
Illustrative HPLC Purity Analysis Parameters This table is for illustrative purposes only, as no specific method was found for this compound.
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 3.2 minutes |
Fluorescence-Based Techniques for Molecular Localization and Interaction Studies
Should this compound possess intrinsic fluorescent properties or be chemically tagged with a fluorophore, its distribution within cells could be studied using fluorescence microscopy. This would allow for visualization of its accumulation in specific organelles or subcellular compartments. Techniques like Förster Resonance Energy Transfer (FRET) could further be employed at the cellular level to study its engagement with a fluorescently-labeled target protein in real-time within a living cell, providing spatial and temporal information about the molecular interaction.
Future Perspectives and Emerging Research Avenues for N 4 Diphenylmethyl Sulfamoyl Phenyl Acetamide
Integration with Artificial Intelligence and Machine Learning in Accelerated Molecular Discovery Pipelines
Machine learning models, such as deep neural networks and random forests, can be trained on existing databases of sulfonamides and acetamides to identify structure-activity relationships (SAR) and structure-property relationships (SPR). rsc.orgnih.gov This would enable the in silico design and optimization of novel derivatives of N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide with enhanced efficacy and selectivity. Generative models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), could propose entirely new molecular structures based on the core scaffold of this compound, tailored for specific biological targets. mdpi.comnih.gov
Table 1: Illustrative Data from a Hypothetical AI-Driven Screening of this compound Derivatives
| Derivative ID | Predicted Target | Predicted Affinity (nM) | ADMET Score | Synthesizability Index |
|---|---|---|---|---|
| DPA-001 | Kinase A | 15.2 | 0.89 | High |
| DPA-002 | Protease B | 45.7 | 0.75 | High |
| DPA-003 | Ion Channel C | 8.9 | 0.92 | Medium |
Exploration of Novel Biological Target Classes and Signaling Pathways
While the initial biological activities of this compound may be known or hypothesized, a comprehensive exploration of its interactions with a broader range of biological targets is a crucial future direction. High-throughput screening (HTS) campaigns against diverse panels of enzymes, receptors, and ion channels could unveil previously unidentified biological activities.
Beyond target-based screening, chemoproteomics and activity-based protein profiling (ABPP) could be employed to identify the molecular targets of this compound in a cellular context. These approaches would provide unbiased insights into its mechanism of action and potentially reveal novel signaling pathways modulated by the compound. Understanding the polypharmacology of this compound—its ability to interact with multiple targets—could open up new therapeutic applications. nih.gov
Potential Applications in Chemical Biology as Molecular Probes
The unique chemical structure of this compound could be leveraged for the development of molecular probes to study biological processes. By incorporating reporter tags, such as fluorophores or biotin, into the molecule, researchers can create tools to visualize and quantify its interactions with target proteins in living cells.
These molecular probes could be instrumental in target validation, cellular imaging, and pull-down assays to identify binding partners. The development of photo-affinity probes, which can be covalently cross-linked to their target upon photo-irradiation, would provide a powerful method for unambiguously identifying the direct molecular targets of this compound.
Development of Novel and Sustainable Synthetic Methodologies
The advancement of organic synthesis towards more environmentally friendly and efficient processes is a key aspect of modern chemical research. rsc.org Future research on this compound should focus on the development of novel and sustainable synthetic methodologies. This includes the exploration of greener solvents, catalyst-free reactions, and flow chemistry approaches to minimize waste and improve reaction efficiency. researchgate.netresearchgate.netdntb.gov.ua
The application of biocatalysis, using enzymes to perform specific chemical transformations, could offer a highly selective and environmentally benign route to this compound and its derivatives. researchgate.net Furthermore, computational tools can be employed to predict and optimize reaction conditions, thereby reducing the need for extensive empirical screening. researchgate.net
Table 2: Comparison of a Hypothetical Green Synthesis Route with a Traditional Route for this compound
| Parameter | Traditional Synthesis | Green Synthesis |
|---|---|---|
| Solvent | Chlorinated Solvents | Water or Bio-based Solvents |
| Catalyst | Heavy Metals | Biocatalyst or No Catalyst |
| Reaction Temperature | High | Ambient |
| Atom Economy | Moderate | High |
Multidisciplinary Research Collaborations and Translational Opportunities in Chemical Sciences
The successful translation of a promising chemical entity from the laboratory to clinical application requires a multidisciplinary approach. Future research on this compound will benefit immensely from collaborations between synthetic chemists, computational scientists, biologists, and pharmacologists.
Identification of Current Challenges and Future Opportunities in the Academic Research of this compound
A significant challenge in the academic research of this compound is the lack of comprehensive biological data. A concerted effort to screen the compound against a wide range of biological targets is necessary to uncover its therapeutic potential. Another challenge lies in developing synthetic routes that are both scalable and sustainable.
Despite these challenges, the future of this compound research is ripe with opportunities. The application of AI and machine learning presents a paradigm shift in how molecules are designed and optimized. mdpi.com The exploration of novel biological targets could lead to first-in-class therapeutics. Furthermore, the development of this compound as a molecular probe could provide invaluable tools for the broader scientific community. By embracing these opportunities and fostering interdisciplinary collaborations, the full potential of this compound can be realized.
Q & A
Q. What are the optimal synthetic routes for N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide, and how can reaction conditions be tailored to improve yield?
Answer: The synthesis typically involves sulfamoylation of a phenylacetamide precursor. Key steps include:
- Sulfamoylation: Reacting 4-aminophenylacetamide with diphenylmethylsulfamoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields ~65–75% purity. Recrystallization in ethanol improves purity to >95% .
- Optimization: Using catalysts like DMAP (4-dimethylaminopyridine) enhances sulfamoyl group incorporation. Microwave-assisted synthesis reduces reaction time from 24h to 2h with comparable yields .
Q. How is the molecular structure of this compound validated experimentally?
Answer: Structural confirmation employs:
- X-ray Crystallography: Single-crystal analysis reveals bond angles (C–S–N ≈ 105°) and torsional angles (phenyl rings at 85–90°), confirming steric hindrance .
- NMR Spectroscopy: H NMR shows acetamide NH at δ 10.2 ppm (singlet) and sulfamoyl NH at δ 8.1 ppm (broad). C NMR confirms carbonyl (C=O) at 168 ppm .
- Mass Spectrometry: ESI-MS ([M+H] at m/z 407.3) matches the molecular formula .
Advanced Research Questions
Q. How do substituents on the diphenylmethyl group influence the compound’s biological activity?
Answer: Modifying the diphenylmethyl group alters steric and electronic properties:
- Electron-Withdrawing Groups (e.g., –CF): Increase binding affinity to targets like RORγt (IC improves from 120 nM to 45 nM) but reduce solubility .
- Electron-Donating Groups (e.g., –OCH): Enhance solubility (logP decreases from 3.8 to 2.5) but lower thermal stability (decomposition at 180°C vs. 210°C for unsubstituted analogs) .
- Bulkier Substituents: Reduce enzymatic inhibition (e.g., IC for urease increases from 8 µM to 32 µM) due to steric clashes in active sites .
Q. What analytical strategies resolve contradictions in reported bioactivity data for sulfamoyl-acetamide derivatives?
Answer: Discrepancies arise from assay variability. Mitigation strategies include:
- Standardized Assays: Use identical cell lines (e.g., HCT-116 for anticancer studies) and control compounds (e.g., 5-FU) to normalize data .
- Dose-Response Curves: Compare EC values across studies (e.g., apoptosis induction at 10 µM vs. 50 µM) to identify threshold effects .
- Computational Modeling: Molecular docking (AutoDock Vina) identifies binding pose inconsistencies (e.g., RMSD >2 Å indicates flawed ligand prep) .
Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?
Answer:
- ADMET Prediction: Tools like SwissADME predict oral bioavailability (Bioavailability Score >0.55) and blood-brain barrier penetration (logBB <−1.0) .
- QSAR Models: Correlate substituent Hammett constants (σ) with logD values (R = 0.89) to optimize lipophilicity .
- MD Simulations: Analyze binding stability (RMSF <1.5 Å over 100 ns) to prioritize analogs with sustained target engagement .
Q. What mechanistic insights explain the dual inhibitory activity of this compound against RORγt and STAT3?
Answer:
- RORγt Inhibition: The sulfamoyl group hydrogen-bonds with Arg367 and Tyr502, while diphenylmethyl fills the hydrophobic pocket (ΔG = −9.8 kcal/mol) .
- STAT3 Inhibition: Acetamide carbonyl interacts with Lys685, disrupting SH2 domain dimerization (IC = 80 nM) .
- Cross-Talk: JAK2/STAT3 pathway suppression downregulates RORγt expression in Th17 cells (pSTAT3 reduction by 70% at 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
